(4E)-4-{[(4-Chlorophenyl)amino]methylidene}-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Description
(4E)-4-{[(4-Chlorophenyl)amino]methylidene}-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
4-[(4-chlorophenyl)iminomethyl]-3-hydroxy-2-(4-methoxyphenyl)isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3/c1-29-18-12-10-17(11-13-18)26-22(27)20-5-3-2-4-19(20)21(23(26)28)14-25-16-8-6-15(24)7-9-16/h2-14,28H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJBTVFIRHHHOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(C3=CC=CC=C3C2=O)C=NC4=CC=C(C=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[(4-Chlorophenyl)amino]methylidene}-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline and 4-methoxybenzaldehyde.
Condensation Reaction: The 4-chloroaniline undergoes a condensation reaction with 4-methoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base.
Cyclization: The Schiff base is then subjected to cyclization under acidic or basic conditions to form the tetrahydroisoquinoline core structure.
Final Modification:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group or the tetrahydroisoquinoline core.
Reduction: Reduction reactions may target the imine bond or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, particularly at the positions ortho or para to the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Isoquinoline derivatives are often studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
Drug Development: The compound may be investigated for its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry
Material Science: The compound could be explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (4E)-4-{[(4-Chlorophenyl)amino]methylidene}-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione would depend on its specific biological target. Generally, isoquinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-{[(4-Bromophenyl)amino]methylidene}-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
- (4E)-4-{[(4-Fluorophenyl)amino]methylidene}-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Uniqueness
The uniqueness of (4E)-4-{[(4-Chlorophenyl)amino]methylidene}-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the chloro and methoxy groups may impart distinct electronic and steric effects, differentiating it from other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
